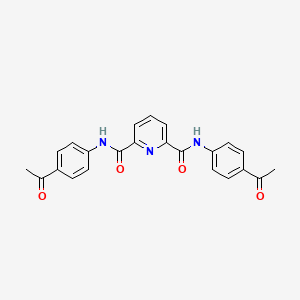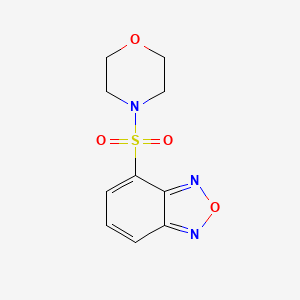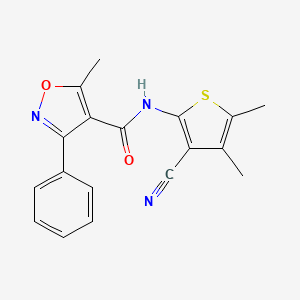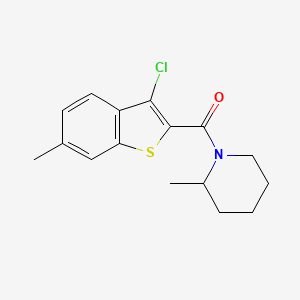
7-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a bromine atom at the 7th position, a 4-methylphenyl group at the 2nd position, and a carboxylic acid group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave conditions to form quinoline-2,4-dicarboxylic acid . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on green and sustainable processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the bromine atom or the carboxylic acid group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline-4-carboxylic acid derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
7-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinoline derivatives are known to interact with DNA and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-hydroxyquinoline: Known for its antioxidant activity.
7-Fluoro-4-hydroxyquinoline: Exhibits similar antioxidant properties.
3-Hydroxy-2-phenylcinchoninic acid: Possesses antirheumatic effects.
Uniqueness
7-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12BrNO2 |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
7-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12BrNO2/c1-10-2-4-11(5-3-10)15-9-14(17(20)21)13-7-6-12(18)8-16(13)19-15/h2-9H,1H3,(H,20,21) |
InChI Key |
CYUGXPBBPORCAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B11116718.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11116725.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11116735.png)


![N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11116744.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11116757.png)


![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide](/img/structure/B11116768.png)
![6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline]](/img/structure/B11116778.png)
![3-(butylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11116784.png)
